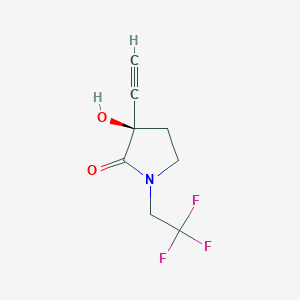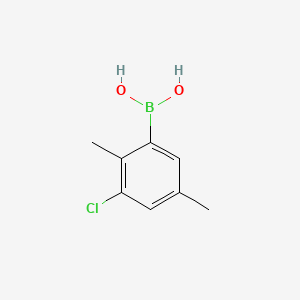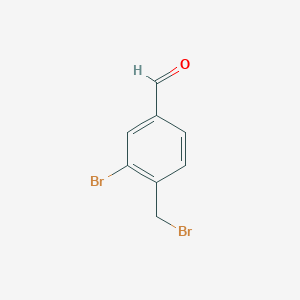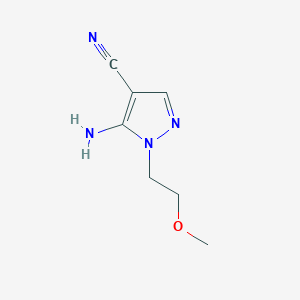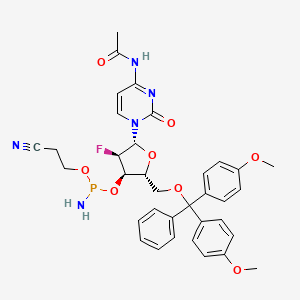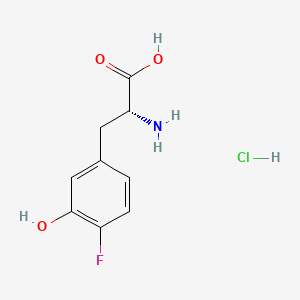![molecular formula C12H8BrN3 B14040616 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14040616.png)
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields, making it a preferred method for large-scale production .
化学反应分析
Types of Reactions
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and iodine/potassium iodide (I2/KI) . Microwave irradiation is often used to accelerate these reactions and improve yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
科学研究应用
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the design and synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: It is used in the study of various biological processes and pathways, including enzyme inhibition and receptor binding.
Material Science: The compound has applications in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes and receptors with high affinity . This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar structure and diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring, used in drug design and material science.
Uniqueness
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can be substituted with various nucleophiles to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and material science .
属性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC 名称 |
2-bromo-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
GBHPYFUDBVNLPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)Br)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)


